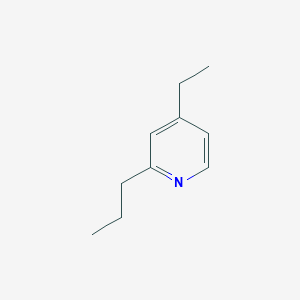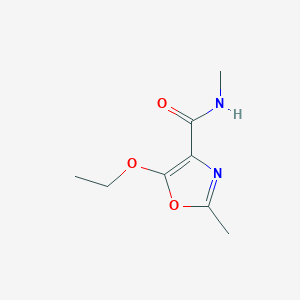
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide, also known as EDOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been shown to enhance the binding of GABA to its receptor, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be determined through various analytical methods. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has some limitations, including its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for research on 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide. One area of research could be the development of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential therapeutic applications of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide in neurological disorders such as epilepsy and anxiety. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide and its effects on the GABAergic system in the brain.
Conclusion:
In conclusion, 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide and its mechanism of action.
Méthodes De Synthèse
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-pentanedione with ethylamine and ethyl oxalate. The product is then subjected to a reaction with dimethyl sulfate and sodium ethoxide to yield 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide. The purity of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide can be determined through various analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Propriétés
Numéro CAS |
128242-88-6 |
|---|---|
Nom du produit |
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8-6(7(11)9-3)10-5(2)13-8/h4H2,1-3H3,(H,9,11) |
Clé InChI |
YJUCIGJCORTLCS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C)C(=O)NC |
SMILES canonique |
CCOC1=C(N=C(O1)C)C(=O)NC |
Synonymes |
5-ETHOXY-N,2-DIMETHYLOXAZOLE-4-CARBOXAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



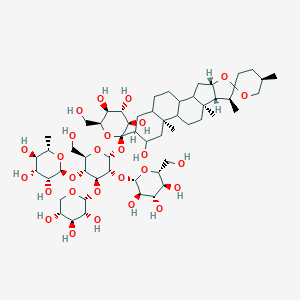
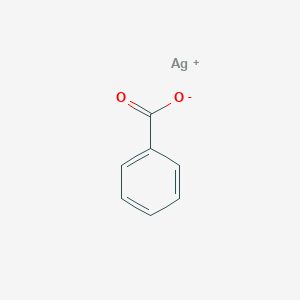



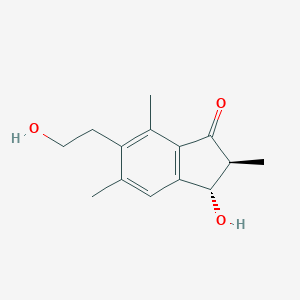
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
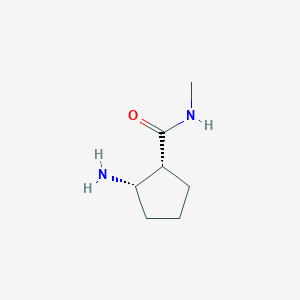
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)




